molecular formula C21H19ClN4O2 B11031804 N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(3-hydroxyquinoxalin-2-yl)propanamide

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(3-hydroxyquinoxalin-2-yl)propanamide

Cat. No.: B11031804
M. Wt: 394.9 g/mol
InChI Key: PJLXSUHJQFKGSK-UHFFFAOYSA-N
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Description

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(3-hydroxyquinoxalin-2-yl)propanamide: is a compound with an intriguing structure that combines an indole moiety with a quinoxaline ring. Let’s break it down:

    Indole: Indole is a significant heterocyclic system found in natural products and drugs.

    Quinoxaline: Quinoxalines are bicyclic aromatic compounds with diverse applications in medicinal chemistry and industry.

Preparation Methods

The synthesis of this compound involves coupling an indole derivative with a quinoxaline moiety. One convenient method for amide preparation is through N,N’-dicyclohexylcarbodiimide (DCC)-mediated coupling between amines and carboxylic acids .

Chemical Reactions Analysis

    Reactions: The compound may undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformations. For instance, oxidative reactions might involve oxidants like potassium permanganate (KMnO₄), while reductions could use reducing agents like lithium aluminum hydride (LiAlH₄).

    Major Products: The products formed depend on the reaction type. For example, reduction of the quinoxaline ring could yield a dihydroquinoxaline derivative.

Scientific Research Applications

    Chemistry: Researchers study its reactivity and explore novel synthetic routes.

    Biology: Investigating its impact on cellular processes and potential therapeutic applications.

    Medicine: Assessing its pharmacological properties, including anticancer or antimicrobial effects.

    Industry: Potential use as a building block for drug development.

Mechanism of Action

The compound’s mechanism likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinctive features compared to other indole-quinoxaline hybrids.

    Similar Compounds: Explore related structures, such as other indole derivatives or quinoxaline-based compounds.

Properties

Molecular Formula

C21H19ClN4O2

Molecular Weight

394.9 g/mol

IUPAC Name

N-[2-(6-chloroindol-1-yl)ethyl]-3-(3-oxo-4H-quinoxalin-2-yl)propanamide

InChI

InChI=1S/C21H19ClN4O2/c22-15-6-5-14-9-11-26(19(14)13-15)12-10-23-20(27)8-7-18-21(28)25-17-4-2-1-3-16(17)24-18/h1-6,9,11,13H,7-8,10,12H2,(H,23,27)(H,25,28)

InChI Key

PJLXSUHJQFKGSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)CCC(=O)NCCN3C=CC4=C3C=C(C=C4)Cl

Origin of Product

United States

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